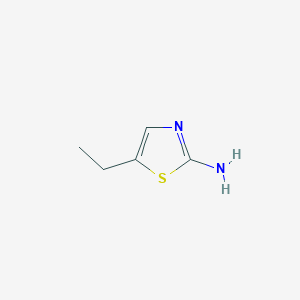

5-Ethylthiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOGSSUZDLBROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508533 | |

| Record name | 5-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-60-2 | |

| Record name | 5-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethylthiazol-2-amine: Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiazol-2-amine is a heterocyclic amine built upon a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential.[1] This guide provides a comprehensive overview of the fundamental properties, structural features, and synthetic approaches for this compound, offering valuable insights for its application in research and drug discovery.

Physicochemical and Basic Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 39136-60-2 | [2] |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Soluble in hot water and dilute acids | [3] |

| pKa | The pKa of the parent compound, 2-aminothiazole, is 5.36. The ethyl group at the 5-position is expected to have a minor electronic effect on this value. | [3][4] |

| LogP | 1.2877 (Computed) | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

The basicity of this compound is a key characteristic, primarily attributed to the nitrogen atoms in the molecule. The endocyclic nitrogen atom of the thiazole ring is the main center of protonation. The pKa value of the parent 2-aminothiazole is 5.36, indicating it is a weak base.[3] The electron-donating nature of the ethyl group at the 5-position is not expected to significantly alter this basicity.

Structural Elucidation

The structural features of this compound, including its tautomeric forms and spectroscopic signatures, are critical for its identification and characterization.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is an important aspect of its chemistry.

Caption: Tautomeric equilibrium of this compound.

While both forms can exist, studies on related 2-aminothiazoles suggest that the amino form is generally the more stable and predominant tautomer in solution.[5]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the ethyl group carbons, the carbons of the thiazole ring (with the carbon bearing the amino group appearing at a lower field), and the carbon-sulfur and carbon-nitrogen bonds.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending vibrations (around 1650-1580 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 128). Fragmentation patterns would likely involve the loss of small molecules like HCN or cleavage of the ethyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[6][7] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the required starting materials are 1-bromo-2-butanone and thiourea.

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established Hantzsch thiazole synthesis.

Step 1: Preparation of 1-Bromo-2-butanone

1-Bromo-2-butanone can be synthesized by the bromination of 2-butanone.[8][9][10]

-

Materials: 2-butanone, Bromine, Methanol.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-butanone in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in methanol dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

The reaction mixture is then worked up by extraction and purified by distillation under reduced pressure to yield 1-bromo-2-butanone.

-

Step 2: Hantzsch Thiazole Synthesis

-

Materials: 1-Bromo-2-butanone, Thiourea, Ethanol.

-

Procedure:

-

Dissolve 1-bromo-2-butanone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of clinically used drugs and investigational compounds.[11][12] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.

The ethyl group at the 5-position of this compound can provide beneficial lipophilic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. This makes it an attractive building block for the synthesis of novel bioactive molecules.

While specific drugs containing the this compound moiety are not extensively documented in publicly available literature, the broader class of 2-aminothiazoles is found in drugs with diverse therapeutic applications, including:

The synthetic accessibility of this compound and the potential for further functionalization make it a valuable starting material for the generation of compound libraries in drug discovery campaigns.

Conclusion

This compound is a valuable heterocyclic building block with favorable physicochemical properties and a rich chemical background. Its synthesis via the robust Hantzsch reaction is well-established, and its structural features have been thoroughly investigated. The proven track record of the 2-aminothiazole scaffold in successful drug molecules underscores the potential of this compound as a key component in the design and development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. chemscene.com [chemscene.com]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 5. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Synthesis routes of 1-Bromo-2-butanone [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-BROMO-2-BUTANONE | 816-40-0 [chemicalbook.com]

- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Ethylthiazol-2-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical and physical properties, provides a detailed synthesis protocol, analyzes its spectroscopic signature, and explores its current and potential applications in the development of novel therapeutics. The information is curated to support researchers, scientists, and drug development professionals in leveraging this versatile scaffold for their research endeavors.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative characterized by an ethyl group at the 5-position and an amino group at the 2-position of the thiazole ring. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Synonyms: 5-ethyl-1,3-thiazol-2-amine, 2-Amino-5-ethylthiazole

-

CAS Number: 39136-60-2[1]

-

Molecular Formula: C₅H₈N₂S[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 128.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 59 °C | |

| Boiling Point | 241.9 ± 9.0 °C (Predicted) | |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.37 ± 0.10 (Predicted) | |

| LogP | 1.2877 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

Synthesis and Manufacturing

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis and its variations are the most common and versatile methods for constructing the thiazole ring.

General Synthesis Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. For 5-substituted-2-aminothiazoles, the general strategy involves the use of an appropriately substituted α-haloketone.

Caption: Generalized Hantzsch thiazole synthesis workflow.

Experimental Protocol for the Synthesis of this compound

Materials:

-

1-Bromo-2-butanone (or 1-chloro-2-butanone)

-

Thiourea

-

Ethanol (or other suitable solvent like DMF)

-

Sodium bicarbonate (optional, for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Neutralization and Extraction: The crude product (or the reaction mixture) is then neutralized with a base such as sodium bicarbonate solution. The free amine can then be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the two sp²-hybridized carbons of the thiazole ring, and the carbon of the C-NH₂ group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[2]

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[2]

-

C=N stretching: A band in the region of 1620-1500 cm⁻¹.

-

C-N stretching: Aromatic amine C-N stretching is typically observed between 1335-1250 cm⁻¹.[2]

-

C-H stretching and bending: Bands corresponding to the aliphatic ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the thiazole ring.

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3][4][5] This is due to its ability to act as a versatile building block that can be readily functionalized to interact with a wide range of biological targets.

Role as a Pharmacophore

The 2-aminothiazole moiety can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding (as both donor and acceptor), and hydrophobic interactions. This makes it an attractive core for the design of enzyme inhibitors and receptor modulators.

Therapeutic Areas of Interest

Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including:

-

Anticancer: The 2-aminothiazole core is present in several kinase inhibitors.[3]

-

Antimicrobial: Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[6]

-

Anti-inflammatory: The scaffold is found in compounds with anti-inflammatory activity.[3]

-

Antiviral: Certain 2-aminothiazole derivatives have demonstrated antiviral effects.[3]

While specific, high-profile applications of this compound itself are not extensively documented in the readily available literature, its structural motifs are present in various patented compounds and research molecules, indicating its utility as a key intermediate in the synthesis of more complex and biologically active molecules. Its ethyl group can provide beneficial hydrophobic interactions in a protein's binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the proven biological relevance of the 2-aminothiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific pursuits.

References

- 1. chemscene.com [chemscene.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Ethylthiazol-2-amine from starting materials

An In-Depth Technical Guide to the Synthesis of 5-Ethylthiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound belonging to the important class of 2-aminothiazoles. The 2-aminothiazole scaffold is a key structural motif in numerous pharmacologically active molecules[1]. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the well-established Hantzsch thiazole synthesis as the primary route. The guide delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses methods for purification and characterization, grounded in authoritative scientific principles.

Introduction: The Significance of the 2-Aminothiazole Core

Heterocyclic compounds are central to medicinal chemistry, with nitrogen- and sulfur-containing rings like thiazole being particularly prominent[2]. The thiazole ring is a key component in various pharmaceuticals and natural products, such as Vitamin B1 (Thiamine)[3]. The 2-aminothiazole moiety, specifically, is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][4]. The synthesis of derivatives like this compound is therefore of significant interest for the development of novel therapeutic agents.

The most classical, reliable, and widely employed method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887[5][6]. This method involves the condensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea[2][5][7]. For the specific synthesis of this compound, the required precursors are 1-bromo-2-butanone and thiourea. This guide will focus on this robust and high-yielding synthetic pathway.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a powerful cyclization reaction driven by the formation of a stable aromatic thiazole ring[7]. The mechanism proceeds through a well-defined sequence of steps, which explains the choice of reactants and conditions.

Causality of the Mechanism:

-

Initial Nucleophilic Attack: The reaction initiates with a nucleophilic substitution (SN2) reaction. The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of 1-bromo-2-butanone, displacing the bromide ion[2][7].

-

Intermediate Formation: This initial step forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The next critical step is an intramolecular nucleophilic attack. One of the amino groups of the isothiouronium intermediate attacks the electrophilic carbonyl carbon of the ketone moiety.

-

Dehydration and Aromatization: This cyclization forms a five-membered ring intermediate, a hydroxythiazoline. This intermediate is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable, aromatic 2-aminothiazole ring[5]. The aromaticity of the product is a significant driving force for the reaction to proceed to completion[7].

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The procedure is designed for clarity, reproducibility, and safety.

Starting Materials and Reagents

Successful synthesis relies on the quality of the starting materials. 1-Bromo-2-butanone is a lachrymator and skin irritant and must be handled with extreme care in a well-ventilated fume hood[8].

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. | Role |

| 1-Bromo-2-butanone | 151.00[9] | 7.55 g | 0.05 | 1.0 | α-Haloketone |

| Thiourea | 76.12 | 4.19 g | 0.055 | 1.1 | Thioamide |

| Ethanol (95%) | 46.07 | 50 mL | - | - | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~5 g | - | - | Base for Neutralization |

| Deionized Water | 18.02 | ~250 mL | - | - | Work-up/Recrystallization |

| Ethyl Acetate | 88.11 | ~100 mL | - | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - | Drying Agent |

Rationale for Reagent Ratios: A slight excess (1.1 equivalents) of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone, thereby maximizing the conversion and yield of the reaction[7].

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (4.19 g, 0.055 mol) and 95% ethanol (50 mL). Stir the mixture at room temperature until the thiourea is fully dissolved.

-

Addition of Reactant: To the stirring solution, add 1-bromo-2-butanone (7.55 g, 0.05 mol) dropwise over 5 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 500 mL beaker, prepare a solution of sodium bicarbonate (~5 g) in 200 mL of deionized water. Pour the cooled reaction mixture into the bicarbonate solution while stirring. The initial product formed is the hydrobromide salt, which is soluble in the reaction medium; neutralization with a weak base deprotonates the thiazole, causing the neutral, less soluble product to precipitate[2][7].

-

Precipitation and Isolation: Cool the neutralized mixture in an ice bath for 30 minutes to ensure complete precipitation of the product. Collect the resulting solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (25 mL each) to remove any remaining salts and water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper for 20-30 minutes, then transfer it to a tared watch glass and dry further in a vacuum oven at 40-50°C to a constant weight.

Purification by Recrystallization

Recrystallization is a critical step to achieve high purity. An ethanol/water mixture is a common and effective solvent system for this compound[10].

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution[10].

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Expected Value |

| Molecular Formula | C₅H₈N₂S[11] |

| Molecular Weight | 128.20 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 93-98 °C (A sharp range indicates high purity)[10] |

| Purity (Typical) | ≥97%[11] |

Spectroscopic Data:

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet) and the amine group (a broad singlet) are expected. The aromatic proton on the thiazole ring will appear as a singlet.

-

¹³C NMR: Signals corresponding to the two carbons of the ethyl group, the two aromatic carbons of the thiazole ring, and the carbon bearing the amino group (C=N) are expected.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-S stretching should be observed.

Safety and Handling

-

1-Bromo-2-butanone: This compound is a lachrymator and is corrosive. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thiourea: Handle with gloves and avoid inhaling dust.

-

General Precautions: Perform the reaction in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

The Hantzsch thiazole synthesis offers a direct, efficient, and high-yielding pathway for the preparation of this compound from commercially available starting materials. The procedure, involving the condensation of 1-bromo-2-butanone with thiourea, is robust and scalable. By following the detailed protocol for reaction, work-up, and purification outlined in this guide, researchers can reliably synthesize this valuable heterocyclic building block for applications in pharmaceutical research and development. The key to success lies in careful handling of reagents, precise control of reaction conditions, and thorough purification of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. bepls.com [bepls.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lookchem.com [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemscene.com [chemscene.com]

Spectroscopic Profile of 5-Ethylthiazol-2-amine: A Technical Guide for Researchers

Introduction

5-Ethylthiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of therapeutically important agents.[1][2] The 2-aminothiazole nucleus is a key component in drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is synthesized from established principles of spectroscopy and data from closely related 2-aminothiazole derivatives, offering a predictive and practical framework for researchers in the field.

Molecular Structure and Expected Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The molecule consists of a five-membered thiazole ring, an amino group at the 2-position, and an ethyl group at the 5-position. These features will give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals:

-

Amino Protons (-NH₂): A broad singlet is anticipated for the two protons of the amino group. The chemical shift of this signal can be variable and is dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, these protons may appear in the range of δ 7.0-7.5 ppm and are exchangeable with D₂O.

-

Thiazole Proton (C4-H): The proton attached to the C4 carbon of the thiazole ring is expected to appear as a singlet in the aromatic region, likely between δ 6.5-7.5 ppm.[4]

-

Ethyl Group Protons (-CH₂CH₃):

-

Methylene Protons (-CH₂-): These two protons will appear as a quartet due to coupling with the adjacent methyl protons. The expected chemical shift is in the range of δ 2.5-3.0 ppm.

-

Methyl Protons (-CH₃): These three protons will appear as a triplet due to coupling with the adjacent methylene protons, with an expected chemical shift around δ 1.2-1.5 ppm.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:

-

Thiazole Ring Carbons:

-

C2: This carbon, bonded to two nitrogen atoms, will be the most downfield of the ring carbons, with an expected chemical shift in the range of δ 165-175 ppm.

-

C4: The chemical shift for this carbon is anticipated to be in the range of δ 105-115 ppm.

-

C5: The carbon bearing the ethyl group is expected to have a chemical shift in the range of δ 140-150 ppm.

-

-

Ethyl Group Carbons (-CH₂CH₃):

-

Methylene Carbon (-CH₂-): Expected to appear in the range of δ 20-30 ppm.

-

Methyl Carbon (-CH₃): Expected to be the most upfield signal, in the range of δ 10-15 ppm.

-

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]

-

C-H Stretching:

-

Aromatic C-H: A weak band may be observed above 3000 cm⁻¹ for the C-H stretch of the thiazole ring.

-

Aliphatic C-H: Stronger bands will be present below 3000 cm⁻¹ for the C-H stretching vibrations of the ethyl group.

-

-

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is expected to appear in the region of 1620-1500 cm⁻¹.[6][7]

-

N-H Bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[5]

-

C-N Stretching: The stretching vibration for the C-N bond is anticipated in the region of 1335-1250 cm⁻¹ for an aromatic amine.[5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of 128.20 g/mol .[8] The mass spectrum, particularly under electron ionization (EI), should show a prominent molecular ion peak at m/z = 128.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for related compounds involve the loss of small, stable molecules or radicals. Potential fragments for this compound could include:

-

Loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z = 113.

-

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z = 99.

-

Cleavage of the thiazole ring.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to yield the protonated molecule [M+H]⁺ at m/z = 129. EI is a higher energy technique that will produce the molecular ion and more fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Caption: Figure 2: General Workflow for Spectroscopic Analysis

Summary of Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | -NH₂: Broad singlet (δ 7.0-7.5 ppm, D₂O exchangeable)C4-H: Singlet (δ 6.5-7.5 ppm)-CH₂-: Quartet (δ 2.5-3.0 ppm)-CH₃: Triplet (δ 1.2-1.5 ppm) |

| ¹³C NMR | C2: δ 165-175 ppmC4: δ 105-115 ppmC5: δ 140-150 ppm-CH₂-: δ 20-30 ppm-CH₃: δ 10-15 ppm |

| IR Spectroscopy | N-H stretch: 3400-3250 cm⁻¹ (two bands)C=N stretch: 1620-1500 cm⁻¹N-H bend: 1650-1580 cm⁻¹C-N stretch: 1335-1250 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 128 (EI)Protonated Molecule [M+H]⁺: m/z = 129 (ESI)Key Fragments: m/z = 113, 99 |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of this compound. By leveraging the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers can confidently identify and assess the purity of this important chemical entity. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data, which is essential for advancing research and development in fields that utilize 2-aminothiazole derivatives.

References

- 1. jocpr.com [jocpr.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

The Emerging Potential of 5-Ethylthiazol-2-amine in Drug Discovery: A Technical Guide for Researchers

Introduction: The Privileged 2-Aminothiazole Scaffold and the Promise of 5-Ethylthiazol-2-amine

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3] The strategic functionalization of the 2-aminothiazole core at its various positions allows for the fine-tuning of physicochemical properties and biological target interactions.

This technical guide focuses on a specific, yet promising, derivative: This compound . While extensive research on this particular molecule is still emerging, its structural features suggest significant potential as a key building block in the development of novel therapeutics. By examining the landscape of 5-substituted 2-aminothiazole derivatives, we can extrapolate and project the potential research applications of this compound for researchers, scientists, and drug development professionals. This guide will delve into its chemical properties, synthetic routes, and explore its prospective utility in oncology and infectious diseases, supported by data from closely related analogs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and synthesis. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | [4] |

| Molecular Weight | 128.20 g/mol | [4] |

| Melting Point | 59 °C | |

| Boiling Point | 241.9±9.0 °C (Predicted) | |

| Density | 1.195±0.06 g/cm³ (Predicted) | |

| pKa | 5.37±0.10 (Predicted) | |

| Appearance | Light yellow to yellow solid |

Synthetic Pathways to 5-Substituted 2-Aminothiazoles: A Blueprint for this compound

The synthesis of this compound can be achieved through established methods for constructing the 2-aminothiazole ring, most notably the Hantzsch thiazole synthesis. This versatile method typically involves the condensation of a thiourea with an α-haloketone or an equivalent α-haloaldehyde.

A general workflow for the synthesis of 5-substituted-2-aminothiazoles is depicted below. For this compound, the starting material would be a halogenated derivative of 2-butanone.

Exemplary Synthetic Protocol (Adapted from general methods):

-

Reaction Setup: To a solution of thiourea (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the corresponding α-haloketone (e.g., 1-bromo-2-butanone) (1 equivalent).

-

Condensation: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Potential Research Applications in Oncology

The 2-aminothiazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[2] Derivatives of 2-aminothiazole have been shown to target various components of cancer cell signaling pathways, including protein kinases and microtubule dynamics.[2][5] The introduction of an ethyl group at the 5-position of the thiazole ring can influence the molecule's interaction with the target protein's binding site, potentially enhancing potency and selectivity.

Kinase Inhibition: A Promising Avenue

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[6] The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[7] Research on various 5-substituted 2-aminothiazole derivatives has demonstrated their potential as inhibitors of kinases such as Aurora kinases, PI3K, and others involved in cell cycle progression and survival.[4][8]

The diagram below illustrates a simplified signaling pathway involving PI3K/AKT, a key survival pathway in many cancers, and a potential target for inhibitors derived from this compound.

Representative Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives

The following table summarizes the in vitro anticancer activity of some 5-substituted 2-aminothiazole derivatives against various cancer cell lines. This data highlights the potential of this scaffold in oncology research.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [9] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | MCF-7 (Breast) | 20.2 | [9] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | HT-29 (Colon) | 21.6 | [9] |

| 4-aryl-N-arylcarbonyl-2-aminothiazole | MDA-MB-231 (Breast) | 0.016-0.042 | [2] |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | 1.6 | [2] |

Potential Research Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The 2-aminothiazole scaffold is found in several compounds with potent antibacterial and antifungal activity.[10][11] The ethyl group at the 5-position of this compound can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Mechanism of Action and Spectrum of Activity

Derivatives of 2-aminothiazole have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in bacteria and fungi.[12] The broad-spectrum potential of this class of compounds makes them attractive candidates for further investigation.

Representative Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for representative 5-substituted 2-aminothiazole derivatives against various microbial strains, demonstrating the potential of this chemical class.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 2-amino-5-alkylidene-thiazol-4-one derivative | Pseudomonas aeruginosa | 31.25 | [13] |

| 2-amino-5-alkylidene-thiazol-4-one derivative | Bacillus subtilis | 62.5 | [13] |

| 2-amino-5-alkylidene-thiazol-4-one derivative | Staphylococcus aureus | 62.5 | [13] |

| Naphthylthiazolylamine derivative | Candida albicans | 62.5 | [14] |

| Naphthylthiazolylamine derivative | Candida glabrata | 62.5 | [14] |

Experimental Protocols: Foundational Assays for Screening this compound Derivatives

To explore the potential of novel derivatives of this compound, standardized in vitro assays are essential for initial screening.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The established biological activities of the broader class of 5-substituted 2-aminothiazoles provide a strong rationale for the focused investigation of this specific derivative. Future research should concentrate on the synthesis of a diverse library of compounds derived from this compound and their systematic evaluation in robust anticancer and antimicrobial assays. Further studies into their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic profiles will be crucial in unlocking the full therapeutic potential of this versatile scaffold. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

An In-Depth Technical Guide to 5-Ethylthiazol-2-amine Derivatives and Their Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Ethylthiazol-2-amine scaffold represents a promising yet underexplored area within the broader family of thiazole-based compounds, a class of heterocycles renowned for its therapeutic significance.[1] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical space, and biological potential of this compound derivatives. By synthesizing established principles of thiazole chemistry with insights into structure-activity relationships, this document aims to equip researchers with the foundational knowledge to explore and exploit this chemical space for the development of novel therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the biological implications of the 5-ethyl substitution.

The this compound Core: A Privileged Scaffold in Drug Discovery

The thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom, and it is a cornerstone in medicinal chemistry.[3] Its prevalence in both natural products and synthetic drugs underscores its role as a "privileged scaffold," a molecular framework that is able to interact with a variety of biological targets.[1] The 2-aminothiazole moiety, in particular, is a common feature in a multitude of biologically active compounds.[2]

The introduction of an ethyl group at the 5-position of the 2-aminothiazole ring offers a unique opportunity to modulate the physicochemical properties and biological activity of this scaffold. The ethyl group can influence lipophilicity, steric interactions within a binding pocket, and metabolic stability, thereby expanding the accessible chemical space and potential therapeutic applications.

Synthesis of the this compound Scaffold and Its Derivatives

The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is the most commonly used thioamide.[6]

To obtain a 5-ethyl-substituted 2-aminothiazole, the key starting material is an α-haloketone bearing an ethyl group adjacent to one of the carbonyl functionalities. A plausible synthetic route to a model 5-ethyl-4-substituted-2-aminothiazole is outlined below.

General Synthetic Pathway: Hantzsch Thiazole Synthesis

A general representation of the Hantzsch synthesis for a 5-ethyl-4-alkyl-2-aminothiazole is depicted in the following workflow:

Caption: Hantzsch synthesis of 5-Ethyl-4-methyl-2-aminothiazole.

Detailed Experimental Protocol: Synthesis of 5-Ethyl-4-methyl-2-aminothiazole

This protocol is adapted from established Hantzsch synthesis procedures for analogous α-haloketones.[4][5]

Materials:

-

1-Bromo-2-butanone

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve thiourea (1.0 eq) in absolute ethanol (50 mL) with stirring.

-

To this solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized 5-Ethyl-4-methyl-2-aminothiazole should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the ethyl and methyl groups and the aromatic proton.

-

¹³C NMR: To identify the carbon atoms of the thiazole ring and the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

Derivatization of the 2-Amino Group

The 2-amino group of the this compound scaffold is a key handle for further derivatization, which is crucial for exploring the chemical space and optimizing biological activity.[7][8] Common derivatization strategies include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Exploring the Chemical Space and Structure-Activity Relationships (SAR)

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[1][9]

The Role of the 5-Ethyl Group

The ethyl group at the 5-position is expected to influence the molecule's properties in several ways:

-

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to a hydrogen or a smaller methyl group. This can affect membrane permeability and interaction with hydrophobic pockets in target proteins.

-

Steric Hindrance: The size of the ethyl group can provide beneficial steric interactions that enhance binding to a target or, conversely, create unfavorable steric clashes.

-

Metabolic Stability: The ethyl group may influence the metabolic profile of the compound.

A study on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors showed that the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring improves inhibitory activity and selectivity for iNOS.[9] This suggests that the 5-ethyl group could be a favorable substituent for certain biological targets.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2-aminothiazole derivatives, the following SAR principles can be proposed for the this compound scaffold:

| Position | Modification | Potential Impact on Biological Activity |

| C4-Position | Introduction of various aryl or heteroaryl groups. | Can significantly influence potency and selectivity. For example, a 2-pyridyl group at C4 has been shown to be important for antitubercular activity.[7][8] |

| C5-Position | Ethyl group (core) | Modulates lipophilicity and steric interactions, potentially enhancing binding to specific targets.[9] |

| N2-Position | Acylation, sulfonylation, or substitution with various side chains. | Highly tolerant to modifications, allowing for fine-tuning of activity and pharmacokinetic properties.[7][8] Introduction of substituted benzoyl groups has led to a significant increase in antitubercular activity.[7] |

Potential Biological Targets and Therapeutic Applications

Given the wide range of biological activities reported for 2-aminothiazole derivatives, the this compound scaffold is a promising starting point for the discovery of new drugs in several therapeutic areas:

-

Oncology: Many thiazole derivatives, such as the pan-Src kinase inhibitor Dasatinib, have shown potent anticancer activity.[10][11]

-

Infectious Diseases: The 2-aminothiazole core is present in compounds with antibacterial (including antitubercular) and antifungal properties.[7][8]

-

Inflammatory Diseases: As demonstrated by the inhibition of iNOS, these compounds have the potential to be developed as anti-inflammatory agents.[9]

-

Neurodegenerative Diseases: Thiazole derivatives are being investigated for their potential in treating neurodegenerative disorders.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Caption: Workflow for the biological evaluation of novel derivatives.

Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Human cancer cell line (e.g., K562 leukemia cells)[11]

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Hantzsch reaction, and the 2-amino group provides a versatile point for derivatization. By leveraging the principles of structure-activity relationships established for related 2-aminothiazoles, researchers can strategically explore the chemical space of this compound derivatives to identify compounds with potent and selective biological activities. This in-depth guide provides the foundational knowledge and practical protocols to initiate and advance research in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of novel 5-Ethylthiazol-2-amine analogs

An In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Ethylthiazol-2-amine Analogs

Foreword

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds.[3][4][5] This guide focuses on a specific, promising subset: novel analogs of this compound. The introduction of an ethyl group at the 5-position provides a key lipophilic anchor, potentially influencing target engagement and pharmacokinetic properties. While aromatic substitutions at this position have often shown strong antitumor activity, the exploration of smaller alkyl groups like ethyl offers a nuanced approach to modulating bioactivity.[3]

This document provides a comprehensive, field-proven framework for the systematic biological activity screening of these novel analogs. It is designed for drug discovery researchers and scientists, moving beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring the generation of robust, reproducible, and insightful data.

The Strategic Imperative: A Tiered Screening Cascade

To efficiently navigate the vast chemical space of novel analogs and identify true lead candidates, a multi-tiered screening cascade is essential. This strategy prioritizes resource allocation by using broad, cost-effective assays in the initial phases to cast a wide net, followed by progressively more specific and complex assays for "hit" compounds. This approach systematically filters the compound library, ensuring that only the most promising candidates advance to resource-intensive mechanism-of-action (MoA) and preclinical studies.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of 5-Ethylthiazol-2-amine Bioactivity: A Senior Application Scientist's Guide

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the early and accurate prediction of a molecule's biological activity is paramount. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to construct a detailed bioactivity profile for the novel compound 5-Ethylthiazol-2-amine. Moving beyond a mere recitation of steps, this document, written from the perspective of a seasoned application scientist, delves into the causality behind procedural choices, ensuring a robust and logically sound predictive workflow. We will navigate through target prediction, molecular docking, quantitative structure-activity relationship (QSAR) principles, pharmacophore modeling, and ADMET profiling. Each section is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references. The objective is to equip researchers, scientists, and drug development professionals with the technical acumen and practical insights required to leverage computational tools for accelerating lead discovery and optimization.

Introduction: The Rationale for In Silico First

The traditional drug discovery pipeline, while historically successful, is a resource-intensive and time-consuming endeavor. High-throughput screening (HTS), though powerful, often involves the costly synthesis and testing of vast compound libraries, many of which will inevitably fail in later stages. Computational, or in silico, methods have emerged as an indispensable complementary approach to rationalize and expedite this process.[1][2] By predicting the biological activity and pharmacokinetic properties of a molecule before it is ever synthesized, we can prioritize the most promising candidates, reduce the reliance on extensive laboratory testing, and ultimately lower the cost and time to market.[3]

This guide focuses on this compound, a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. Our goal is to build a hypothetical, yet scientifically rigorous, bioactivity profile for this molecule from the ground up, using a suite of validated computational tools and databases.

Foundational Step: Ligand and Data Preparation

The principle of "garbage in, garbage out" is critically important in computational chemistry. The accuracy of any prediction is wholly dependent on the quality of the input data.

Acquiring the Ligand Structure

The first step is to obtain the canonical chemical structure of this compound. Public databases like PubChem are the authoritative source for this information. The structure is typically represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, a 2D notation that is machine-readable by most computational chemistry software.

-

Canonical SMILES for this compound: CCc1scc(n1)N

The Importance of Data Curation

For predictive models like QSAR, the quality of the training data is paramount. Large-scale bioactivity databases such as ChEMBL are essential resources.[4][5][6][7][8] These manually curated databases contain millions of bioactivity measurements (e.g., IC50, Ki) for a vast number of compounds against thousands of protein targets, all abstracted from peer-reviewed literature.[6]

Target Prediction: Identifying Potential Biological Partners

Before we can investigate how a molecule might act, we must first hypothesize where it might act. Ligand-based target prediction leverages the principle of chemical similarity: a novel molecule is likely to interact with the same protein targets as other, structurally similar molecules with known activities.[1]

Methodology: SwissTargetPrediction

SwissTargetPrediction is a powerful and widely used web server for this purpose.[9][10] It compares the query molecule against a library of known active compounds and ranks the most probable macromolecular targets.[11]

Experimental Protocol: Target Prediction for this compound

-

Navigate to the SwissTargetPrediction web server.

-

Input the Molecule: Paste the SMILES string for this compound (CCc1scc(n1)N) into the query box. The 2D structure will be automatically generated.

-

Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

-

Execute Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of probable protein targets, ranked by a probability score.[9][12] This score reflects the confidence of the prediction based on the similarity to known ligands. A higher score suggests greater confidence.[11]

Caption: Workflow for ligand-based target prediction.

Molecular Docking: Simulating the Ligand-Receptor Interaction

Once a list of potential targets is generated, molecular docking is employed to predict the binding conformation and affinity of the ligand within the active site of each protein.[13][14] This provides crucial insights into the feasibility and strength of the interaction.

Causality: Why Docking is a Critical Step

Docking simulates the actual binding event at an atomic level. A favorable docking score (typically a negative value representing binding free energy) suggests that the molecule can physically fit into the protein's binding pocket and form stable interactions. This step allows us to filter the target list from the previous section, prioritizing those with the most promising binding predictions.

Methodology: A Standard Docking Workflow

This protocol outlines the conceptual steps using AutoDock, a widely cited docking software.[15]

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain Structure: Download the 3D crystal structure of a high-probability target protein from the Protein Data Bank (PDB).[16][17][18][19]

-

Clean Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential components like water molecules, co-factors, and existing ligands.

-

Prepare for Docking: Use a tool like AutoDockTools to add polar hydrogen atoms and assign partial charges (e.g., Kollman charges), which are essential for calculating electrostatic interactions.[20] Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound from its SMILES string.

-

Assign charges and define rotatable bonds to allow for conformational flexibility during the docking simulation. Save in .pdbqt format.

-

-

Grid Box Generation:

-

Running the Docking Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different positions and conformations of the ligand within the grid box, scoring each one.[22]

-

-

Results Analysis:

-

Binding Affinity: The primary output is a table of binding modes (poses) ranked by their binding affinity scores in kcal/mol. More negative values indicate stronger predicted binding.

-

Pose Visualization: Critically analyze the top-ranked poses. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the predicted binding mode.

-

Caption: The molecular docking experimental workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling provides a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23][24] While building a novel QSAR model is beyond the scope of this guide, understanding its principles is crucial for interpreting pre-built models used in other predictive tools (like ADMET predictors). The core concept is that variations in a molecule's structural or physicochemical properties directly influence its biological activity.[3][25]

The Three Pillars of QSAR:

-

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.[25]

-

Statistical Model: A machine learning or statistical algorithm is trained on a dataset of molecules with known activities to find the correlation between the descriptors and that activity.[26]

-

Predictive Power: Once validated, the model can predict the activity of new, untested molecules based solely on their calculated descriptors.[24]

Caption: The conceptual workflow of QSAR model development.

Pharmacophore Modeling: Identifying Key Interaction Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[27][28] It is not a real molecule but rather a 3D map of essential interaction points.

Application in Drug Discovery

Pharmacophore models are exceptionally useful for virtual screening.[29][30] Once a pharmacophore is defined (either from a set of active ligands or from a docked ligand-receptor complex), it can be used as a query to rapidly search through millions of compounds in a database to find other, structurally diverse molecules that also fit the essential feature map.[31] This is a powerful strategy for scaffold hopping and discovering novel lead compounds.

Caption: Pharmacophore modeling and virtual screening workflow.

ADMET Profiling: Is it a Viable Drug Candidate?

Excellent potency and target affinity are meaningless if a compound has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to assess a molecule's "drug-likeness."[14] In silico ADMET prediction is now a standard, cost-effective method to flag potential liabilities early.[32]

Methodology: Using an Integrated ADMET Prediction Platform

Web servers like ADMETlab 2.0 provide a user-friendly interface for comprehensive ADMET evaluation based on a large database of experimental data and robust predictive models.[33][34][35][36][37]